molecular formula C22H17NO2 B12469753 (3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one

(3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B12469753
M. Wt: 327.4 g/mol
InChI Key: POYVRXKSUUEESG-UHFFFAOYSA-N
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Description

(3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of a methoxyphenyl group and a phenyl group attached to an indanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of 4-methoxyaniline with 2-phenylindan-1-one. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. Commonly used acids include hydrochloric acid or sulfuric acid, while bases such as sodium hydroxide or potassium carbonate can also be employed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Catalysts may also be used to increase the reaction rate and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-3-[(4-hydroxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one
  • (3E)-3-[(4-chlorophenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one

Uniqueness

(3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)imino-2-phenylinden-1-one

InChI

InChI=1S/C22H17NO2/c1-25-17-13-11-16(12-14-17)23-21-18-9-5-6-10-19(18)22(24)20(21)15-7-3-2-4-8-15/h2-14,20H,1H3

InChI Key

POYVRXKSUUEESG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(C(=O)C3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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